Isomer-Specific Synthesis for Nilotinib
The compound is specifically generated via the nucleophilic aromatic substitution of 3-fluoro-5-(trifluoromethyl)benzonitrile with 2-methylimidazole, a step documented in the nilotinib synthesis. This contrasts with alternative routes that start with 4-methylimidazole to produce the 4-methyl isomer. The use of 2-methylimidazole is not arbitrary; it is required to build the correct intermediate for a specific synthetic sequence where the methyl group position is crucial for subsequent transformations . The isomerically pure product, with a standard purity of >95%, directly reflects this controlled synthesis .
| Evidence Dimension | Regioselective Synthesis Output |
|---|---|
| Target Compound Data | Isomerically pure 3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile (Purity >95%) |
| Comparator Or Baseline | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile (CAS 641571-12-2, Purity >95%) |
| Quantified Difference | Specific isomer generation; not interchangeable due to non-isomeric relationship |
| Conditions | Nucleophilic aromatic substitution (SNAr) at elevated temperature (e.g., 145°C) in a polar aprotic solvent (e.g., DMA) |
Why This Matters
The precise synthesis route confirms the compound's identity for API intermediate procurement, preventing use of an incorrect isomer that would derail the synthetic pathway.
